2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one
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Overview
Description
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrazole Ring: Starting from a suitable diketone, the pyrazole ring can be synthesized via cyclization with hydrazine under acidic conditions.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable amine and an epoxide.
Coupling with Pyrimidine: The pyrimidine moiety can be introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.
Final Assembly: The final step involves coupling the pyrazole and azetidine intermediates under conditions that promote the formation of the desired propanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, while the azetidine ring may provide steric effects that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethan-1-one: Similar structure but with an ethanone linkage instead of propanone.
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of an azetidine ring.
2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one: Similar structure but with a butanone linkage.
Uniqueness
The uniqueness of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-pyrazol-1-yl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10(19-7-3-6-16-19)12(20)18-8-11(9-18)17-13-14-4-2-5-15-13/h2-7,10-11H,8-9H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJYOPWJEAXMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)NC2=NC=CC=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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